1-butil-3-metilimidazolio dicianamida

Descripción general

Descripción

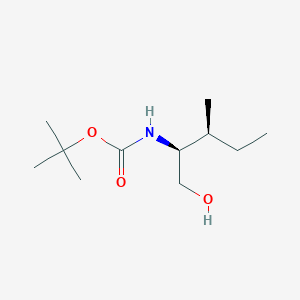

1-Butyl-3-methylimidazolium dicyanamide ([bmim][N(CN)2]) is an ionic liquid with a broad range of applications due to its unique chemical and physical properties. It is part of a class of materials that exhibit low melting points, high thermal stability, and negligible vapor pressure, making them suitable for a variety of industrial applications.

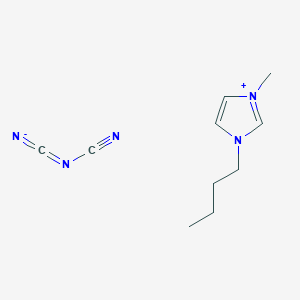

Synthesis Analysis

The synthesis of [bmim][N(CN)2] involves the combination of 1-butyl-3-methylimidazolium with dicyanamide anions. The process yields an ionic liquid with specific thermodynamic properties such as low enthalpy of vaporization and weak ion-ion structural correlation, indicating its distinct chemical behavior compared to other ionic liquids (Bedrov & Borodin, 2010).

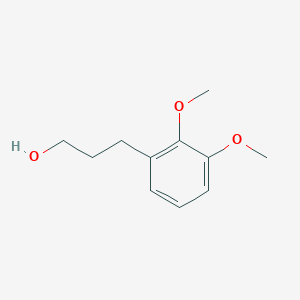

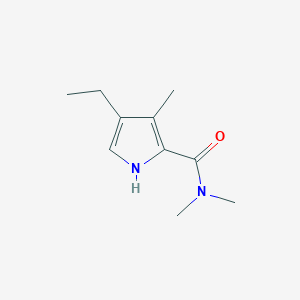

Molecular Structure Analysis

The molecular dynamics and structure of [bmim][N(CN)2] have been extensively studied, revealing its lowest enthalpy of vaporization among its counterparts and the fastest dynamics due to the weakest ion-ion structural correlation (Bedrov & Borodin, 2010).

Chemical Reactions and Properties

Experimental and ab initio methods have provided key insights into the thermodynamic quantities of [bmim][N(CN)2], such as vapor pressure, enthalpy of vaporization, and enthalpy of formation. These studies have contributed to the validation and development of modeling approaches for ionic liquids (Emel’yanenko, Verevkin, & Heintz, 2007).

Physical Properties Analysis

The thermophysical properties of [bmim][N(CN)2], such as density, viscosity, and thermal expansibility, have been measured under various conditions. An empiric equation of state for [bmim][N(CN)2] was developed to calculate these properties, providing valuable data for its application in various fields (Engelmann et al., 2012).

Chemical Properties Analysis

The study of interactions between [bmim][N(CN)2] and molecular solvents has revealed insights into its volumetric properties and hydrogen bond dynamics. These interactions are critical for understanding the solvation and mixing behaviors of ionic liquids in various solvents (Zec et al., 2018).

Aplicaciones Científicas De Investigación

Industria petroquímica

El líquido iónico 1-butil-3-metilimidazolio dicianamida ([Bmim][Dca]) es un nuevo solvente adecuado para una amplia gama de aplicaciones en la industria petroquímica . Sin embargo, la seguridad térmica del [Bmim][Dca] IL no se ha considerado completamente al desarrollar nuevos usos, especialmente en áreas que involucran trabajo a alta temperatura .

Estabilidad térmica y evaluación de riesgos

La estabilidad térmica del [Bmim][Dca] IL y la detección de su gas de pirólisis se obtuvieron mediante un analizador termogravimétrico simultáneo (STA) y un análisis termogravimétrico acoplado a espectroscopia de infrarrojo por transformada de Fourier (TG-FTIR), respectivamente . Este estudio proporciona una base relevante para un control más seguro basado en la evaluación del riesgo térmico del [Bmim][Dca] IL .

Procesos de separación

En los procesos de separación, se espera que se utilice como solvente en el diseño del proceso de separación para la recuperación selectiva del gas refrigerante fluorado .

Mejora de la conductividad

Los materiales híbridos basados en [Bmim][Dca] IL y polímeros representan un enfoque emergente y emocionante para aumentar la conductividad .

Características de la descomposición térmica

El proceso de descomposición del [Bmim][Dca] se puede dividir en tres etapas . La energía de activación aparente de la descomposición se calculó y la estabilidad del [Bmim][Dca] se comparó con los IL de estructura similar (con el mismo catión imidazol) .

Características de riesgo

El peligro de la descomposición térmica del [Bmim][Dca] se debe principalmente al rápido aumento de presión y la toxicidad causada por los productos gaseosos masivos, como HCN y NH3 .

Aplicaciones electroquímicas

La this compound se puede utilizar en química electroanalítica, preparación electroquímica y supercondensadores <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Butyl-3-methylimidazolium dicyanamide, also known as [BMIm][DCA], is an ionic liquid . It is primarily used as a solvent in various industrial applications . The primary targets of [BMIm][DCA] are the substances it dissolves, including organic and inorganic compounds .

Mode of Action

Ionic liquids like [BMIm][DCA] have unique properties such as low volatility, high thermal stability, and excellent solvation potential . These properties allow [BMIm][DCA] to interact with a wide range of substances, facilitating various chemical reactions . For example, it has been reported that [BMIm][DCA] can react with CuCl and CuCl2 in the presence of a glow discharge argon plasma, leading to the formation of copper nanoparticles .

Biochemical Pathways

The specific biochemical pathways affected by [BMIm][DCA] depend on the substances it interacts with. For instance, in the petrochemical industry, [BMIm][DCA] can facilitate various reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Its properties such as high thermal stability and excellent solvation potential can influence its distribution and interaction with other substances .

Result of Action

The result of [BMIm][DCA]'s action is largely dependent on its application. In the petrochemical industry, for example, it can facilitate various reactions, leading to the production of desired compounds . In another example, when [BMIm][DCA] reacts with CuCl and CuCl2 in the presence of a glow discharge argon plasma, it results in the formation of copper nanoparticles .

Action Environment

The action, efficacy, and stability of [BMIm][DCA] can be influenced by various environmental factors. For instance, its solvation potential can be affected by temperature . Moreover, the thermal stability of [BMIm][DCA] allows it to function effectively in high-temperature environments .

Propiedades

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;cyanoiminomethylideneazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2N3/c1-3-4-5-10-7-6-9(2)8-10;3-1-5-2-4/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIVTHOGIQHZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(=[N-])=NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047910 | |

| Record name | 1-Butyl-3-methylimidazolium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

448245-52-1 | |

| Record name | 1-Butyl-3-methylimidazolium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Dicyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)

![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)

![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)

![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)